molecular formula C4H2Cl3NO B6416081 5-(Trichloromethyl)isoxazole, 97% CAS No. 88283-10-7

5-(Trichloromethyl)isoxazole, 97%

Cat. No. B6416081
CAS RN: 88283-10-7
M. Wt: 186.42 g/mol
InChI Key: LJVSHTQXMKTCBA-UHFFFAOYSA-N
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Description

5-(Trichloromethyl)isoxazole (5-TCMI) is a synthetic organic compound, also known as 5-chloro-2-methyl-3-isoxazole, with the molecular formula C4H3Cl3NO. It is a colorless, volatile liquid with a pungent odor and a melting point of -20°C. It is used as a reagent in organic synthesis and in the preparation of various pharmaceuticals and other compounds. It has also been used as an intermediate in the synthesis of a variety of other compounds, including dyes, pesticides, and other industrial products.

Scientific Research Applications

5-TCMI is used in scientific research for a variety of purposes. It is used as a reagent in organic synthesis, as a starting material in the synthesis of a variety of other compounds, and as an intermediate in the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of dyes, pesticides, and other industrial products.

Mechanism of Action

The mechanism of action of 5-TCMI is not completely understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules in the reaction. This electron donation is believed to be responsible for the compound's reactivity and its ability to form various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TCMI are not well understood. However, it has been shown to be toxic to certain organisms, including fish and amphibians, and has been linked to the development of cancer in laboratory animals.

Advantages and Limitations for Lab Experiments

The advantages of using 5-TCMI in laboratory experiments include its low cost and its availability from many suppliers. Additionally, it is relatively easy to handle and store, and is relatively stable in air. Its main limitation is that it is toxic and should be handled with caution.

Future Directions

Future research on 5-TCMI could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 5-TCMI in the synthesis of pharmaceuticals and other compounds. Further research could also be conducted to investigate the potential toxicity of the compound in different organisms. Finally, research could be conducted to explore the potential uses of 5-TCMI in the synthesis of dyes, pesticides, and other industrial products.

Synthesis Methods

5-TCMI can be synthesized by a two-step reaction from 3-chloro-2-methyl-1-isoxazole. First, the isoxazole is reacted with thionyl chloride to form the corresponding isoxazolium chloride, which is then reacted with sodium hydroxide to form 5-TCMI. Alternatively, 5-TCMI can be synthesized from the reaction of 2-methyl-3-chloro-1-isoxazole with phosphorus oxychloride.

properties

IUPAC Name

5-(trichloromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVSHTQXMKTCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415896
Record name 5-trichloromethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trichloromethylisoxazole

CAS RN

88283-10-7
Record name 5-trichloromethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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